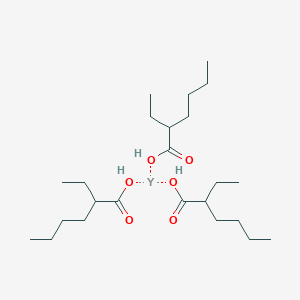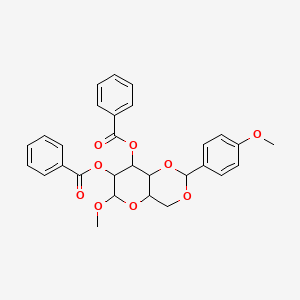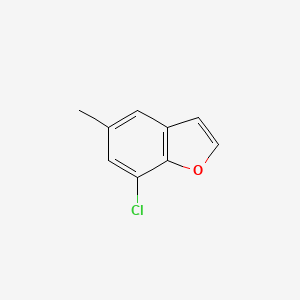
Bromosulfonazo III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromosulfonazo III is a complex organic compound known for its vibrant color and utility in various scientific applications. Its chemical name is 3,6-Bis(4-bromo-2-sulfophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid, and it has the molecular formula C22H10Br2N4O14S4Na4 . This compound is primarily used as a dye and stain in biological and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromosulfonazo III involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the diazotization of 4-bromoaniline followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bromosulfonazo III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Formation of corresponding amines.
Substitution: New compounds with substituted functional groups.
Applications De Recherche Scientifique
Bromosulfonazo III has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and complexometric reagent.
Biology: Employed as a stain for visualizing cellular components under a microscope.
Medicine: Utilized in diagnostic assays and as a marker in various biochemical tests.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials .
Mécanisme D'action
The mechanism of action of Bromosulfonazo III involves its ability to form complexes with metal ions and other molecules. The compound’s azo groups and sulfonic acid groups play a crucial role in binding to targets, leading to changes in color or fluorescence. These properties make it valuable in analytical chemistry and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromosulfonazo I
- Bromosulfonazo II
- Eriochrome Black T
- Methyl Orange
- Congo Red
Uniqueness
Bromosulfonazo III stands out due to its specific binding properties and vibrant color changes, making it particularly useful in complexometric titrations and as a biological stain. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H10Br2N4Na4O14S4 |
|---|---|
Poids moléculaire |
934.4 g/mol |
Nom IUPAC |
tetrasodium;3,6-bis[(4-bromo-2-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14Br2N4O14S4.4Na/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36;;;;/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
Clé InChI |
MDWONRXLQWGCDT-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)Br)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

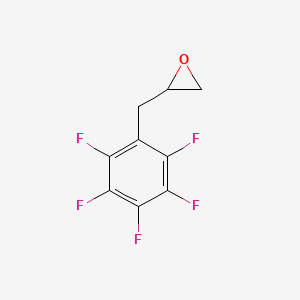
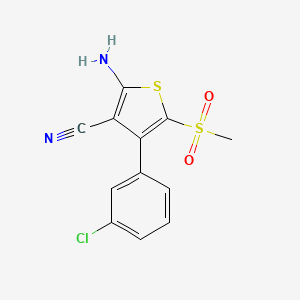
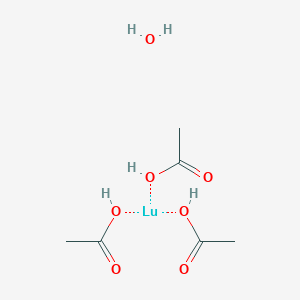
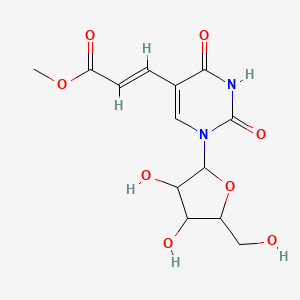
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
